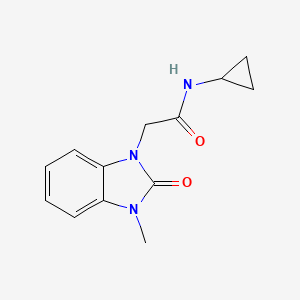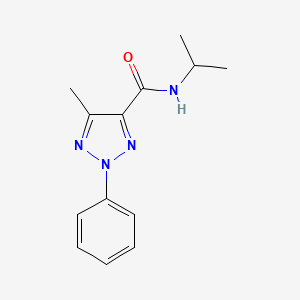
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms. In cancer research, this compound has been found to induce apoptosis in cancer cells. It has also been found to inhibit the activity of enzymes involved in cancer cell proliferation. In inflammation research, this compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In neurological disorder research, this compound has been found to reduce oxidative stress and inflammation in the brain, which can contribute to neuroprotection.
Biochemical and Physiological Effects
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been found to reduce oxidative stress and inflammation in the brain, which can contribute to neuroprotection.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide in lab experiments is its unique chemical structure and properties, which make it an attractive compound for drug discovery. Another advantage is its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, future research could focus on improving the solubility of this compound to make it more accessible for lab experiments.
Synthesis Methods
The synthesis of 5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide involves the reaction of 5-methyl-2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with propan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization to obtain pure 5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide.
Scientific Research Applications
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide has been extensively studied for its potential therapeutic applications. Some of the areas of research include cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, this compound has been shown to possess anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to have neuroprotective properties. It has been found to reduce oxidative stress and inflammation in the brain.
properties
IUPAC Name |
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(2)14-13(18)12-10(3)15-17(16-12)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZDIXQCZRQXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

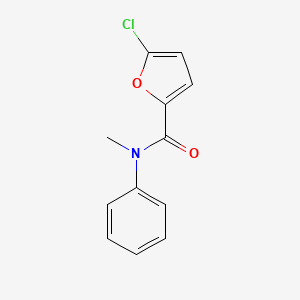
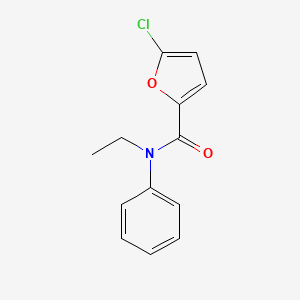
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)
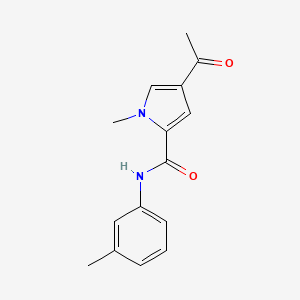
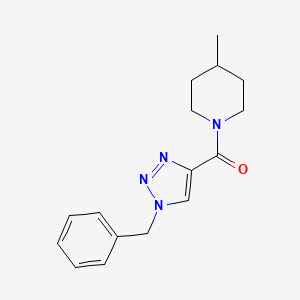
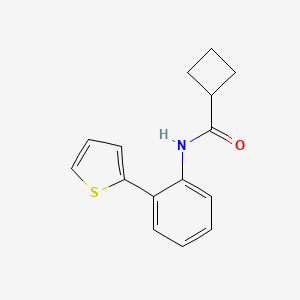
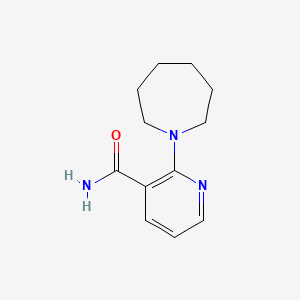
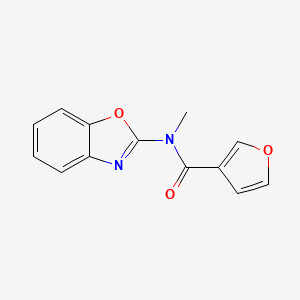
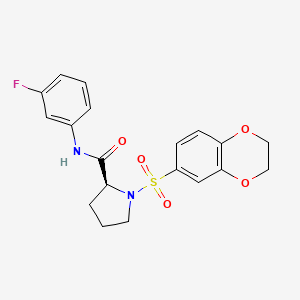
![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
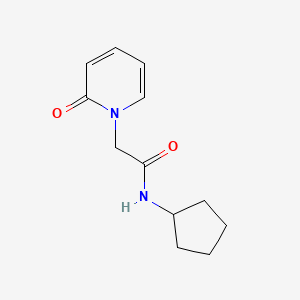
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
